molecular formula C10H22O3S B3044320 Nonyl methanesulfonate CAS No. 74087-34-6

Nonyl methanesulfonate

Cat. No.: B3044320
CAS No.: 74087-34-6
M. Wt: 222.35 g/mol
InChI Key: VEWQLGOULVHVSR-UHFFFAOYSA-N
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Description

Nonyl methanesulfonate is an organic compound belonging to the class of alkyl sulfonates. It is characterized by the presence of a nonyl group (a nine-carbon alkyl chain) attached to a methanesulfonate group. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl methanesulfonate can be synthesized through the reaction of nonyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reaction is carried out in large reactors where nonyl alcohol and methanesulfonyl chloride are continuously fed, and the product is continuously removed. This method helps in maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Nonyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form nonyl alcohol and methanesulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran or dimethyl sulfoxide.

    Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction proceeding faster under elevated temperatures.

Major Products Formed:

    Nucleophilic Substitution: Products include nonyl azide, nonyl thiocyanate, and nonyl amines.

    Elimination Reactions: The major product is nonene.

    Hydrolysis: The products are nonyl alcohol and methanesulfonic acid.

Scientific Research Applications

Nonyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of surfactants, detergents, and emulsifiers due to its ability to modify surface properties.

Mechanism of Action

The mechanism of action of nonyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group is a good leaving group, allowing the nonyl group to be transferred to nucleophilic sites on target molecules. This alkylation can modify the structure and function of biological macromolecules, leading to various biological effects. The molecular targets include nucleic acids, proteins, and enzymes, where the alkylation can disrupt normal cellular processes.

Comparison with Similar Compounds

Nonyl methanesulfonate can be compared with other alkyl sulfonates such as:

  • Methyl methanesulfonate
  • Ethyl methanesulfonate
  • Propyl methanesulfonate

Uniqueness:

  • Chain Length: The nonyl group provides a longer alkyl chain compared to methyl, ethyl, and propyl methanesulfonates, which can influence its solubility, reactivity, and biological activity.
  • Applications: The longer chain length of this compound makes it more suitable for applications requiring hydrophobic interactions, such as in surfactants and emulsifiers.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

nonyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3S/c1-3-4-5-6-7-8-9-10-13-14(2,11)12/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWQLGOULVHVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576618
Record name Nonyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74087-34-6
Record name Nonyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mg (1.08 mmol) of (R)-9-(6-tert-butyl-dimethyl-silanyloxy)-2,5,7,8-tetramethylchroman-2-yl)nonanol was dissolved in dry DCM (10 ml) under argon atmosphere, followed by the addition of triethylamine (224 ul), MsCl (mesylchloride) (125 ul) and a catalytic amount of DMAP (dimethyl amino pyridine) at 0° C. After 15 minutes the cooling bath was removed and the reaction stirred at room temperature for 1.5 hours. TLC monitoring showed complete conversion in 100% DCM as mobile phase. Extraction with water and DCM afforded crude product that was obtained following evaporation of the solvent under reduced pressure. Column chromatography on silica (100% DCM) gave pure (R)-9-(6-tert-butyl-dimethyl-silanyloxy)-2,5,7,8-tetramethylchroman-2-yl)nonyl methanesulfonate in high yields (following high vacuum). (90%, 526 mg, 0.97 mmol)
Quantity
0 (± 1) mol
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10 mL
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224 μL
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125 μL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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